3-(5-Chloro-2-methoxyphenyl)-5-[(3-methylthiophen-2-yl)methylidene]-2-sulfanylideneimidazolidin-4-one
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Overview
Description
3-(5-Chloro-2-methoxyphenyl)-5-[(3-methylthiophen-2-yl)methylidene]-2-sulfanylideneimidazolidin-4-one is a synthetic organic compound that belongs to the class of imidazolidinones
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Chloro-2-methoxyphenyl)-5-[(3-methylthiophen-2-yl)methylidene]-2-sulfanylideneimidazolidin-4-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-chloro-2-methoxyaniline and 3-methylthiophene-2-carbaldehyde.
Condensation Reaction: The starting materials undergo a condensation reaction in the presence of a suitable catalyst to form the intermediate compound.
Cyclization: The intermediate compound is then subjected to cyclization under controlled conditions to form the imidazolidinone ring.
Sulfurization: Finally, the compound is sulfurized to introduce the sulfanylidene group.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction steps but optimized for higher yields and purity. The process may include:
Batch or Continuous Flow Reactors: To ensure efficient mixing and reaction control.
Purification Techniques: Such as crystallization, distillation, or chromatography to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
3-(5-Chloro-2-methoxyphenyl)-5-[(3-methylthiophen-2-yl)methylidene]-2-sulfanylideneimidazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: For studying its biological activity and potential therapeutic effects.
Medicine: As a lead compound for drug development, particularly in the treatment of diseases where imidazolidinones have shown efficacy.
Industry: In the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 3-(5-Chloro-2-methoxyphenyl)-5-[(3-methylthiophen-2-yl)methylidene]-2-sulfanylideneimidazolidin-4-one involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.
Receptor Binding: It may bind to specific receptors, modulating cellular signaling pathways.
Gene Expression: The compound may influence gene expression, leading to changes in protein synthesis and cellular function.
Comparison with Similar Compounds
Similar Compounds
3-(5-Chloro-2-methoxyphenyl)-2-imidazolidinone: Lacks the thiophene and sulfanylidene groups.
5-(3-Methylthiophen-2-yl)-2-imidazolidinone: Lacks the chloro and methoxyphenyl groups.
2-Sulfanylideneimidazolidin-4-one: Lacks the substituted phenyl and thiophene groups.
Uniqueness
3-(5-Chloro-2-methoxyphenyl)-5-[(3-methylthiophen-2-yl)methylidene]-2-sulfanylideneimidazolidin-4-one is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds.
Biological Activity
The compound 3-(5-Chloro-2-methoxyphenyl)-5-[(3-methylthiophen-2-yl)methylidene]-2-sulfanylideneimidazolidin-4-one is a member of the imidazolidine class, which has garnered attention for its potential biological activities, particularly in cancer therapy and antimicrobial applications. This article explores the synthesis, biological activity, and relevant research findings associated with this compound.
Chemical Structure
The molecular formula of the compound is C16H14ClN3O2S. The structure features a chloro-substituted methoxyphenyl moiety and a methylthiophenyl group, contributing to its unique pharmacological properties.
Antitumor Activity
Recent studies have indicated that compounds similar to This compound exhibit significant antitumor properties. For instance, a study assessing various synthesized compounds showed promising results against human lung cancer cell lines (A549, HCC827, NCI-H358) using 2D and 3D cell culture assays. The IC50 values for these compounds ranged from 0.85μM to 6.75μM, indicating potent cytotoxic effects on cancer cells while also affecting normal lung fibroblast cells (MRC-5) at higher concentrations .
Compound ID | Cell Line | IC50 (μM) | Assay Type |
---|---|---|---|
Compound 5 | A549 | 2.12 | 2D |
Compound 6 | HCC827 | 5.13 | 2D |
Compound 8 | NCI-H358 | 6.48 | 3D |
Antimicrobial Activity
The compound's potential as an antimicrobial agent has also been explored. Compounds containing similar structural features have shown activity against various bacterial strains including Bacillus subtilis and Escherichia coli. The minimum inhibitory concentrations (MIC) for these compounds were determined, demonstrating varying levels of effectiveness depending on structural modifications .
Synthesis and Optimization
The synthesis of This compound involves multiple steps that can influence yield and purity. Research indicates that optimizing reaction conditions such as temperature and solvent choice can significantly enhance the yield of the final product .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for developing more effective derivatives of this compound. Modifications to the phenyl rings or substitution patterns can lead to enhanced biological activity or reduced toxicity in normal cells. For instance, compounds that maintain a balance between hydrophobic and hydrophilic properties tend to exhibit better permeability and bioavailability in cellular environments .
Properties
Molecular Formula |
C16H13ClN2O2S2 |
---|---|
Molecular Weight |
364.9 g/mol |
IUPAC Name |
(5Z)-3-(5-chloro-2-methoxyphenyl)-5-[(3-methylthiophen-2-yl)methylidene]-2-sulfanylideneimidazolidin-4-one |
InChI |
InChI=1S/C16H13ClN2O2S2/c1-9-5-6-23-14(9)8-11-15(20)19(16(22)18-11)12-7-10(17)3-4-13(12)21-2/h3-8H,1-2H3,(H,18,22)/b11-8- |
InChI Key |
YNZILFHFEMSWTC-FLIBITNWSA-N |
Isomeric SMILES |
CC1=C(SC=C1)/C=C\2/C(=O)N(C(=S)N2)C3=C(C=CC(=C3)Cl)OC |
Canonical SMILES |
CC1=C(SC=C1)C=C2C(=O)N(C(=S)N2)C3=C(C=CC(=C3)Cl)OC |
Origin of Product |
United States |
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